N(alpha)-Tosylarginine-4-nitroanilide

Description

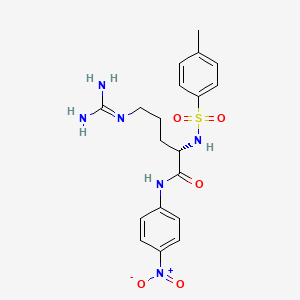

N(alpha)-Tosylarginine-4-nitroanilide is a chromogenic substrate widely used in enzymology to study protease activity, particularly for trypsin-like enzymes. Its structure comprises a tosyl-protected arginine residue linked to a 4-nitroanilide group. Upon enzymatic cleavage, the release of 4-nitroaniline produces a measurable colorimetric signal (λmax ~405 nm), enabling real-time kinetic analysis of protease activity . This compound’s specificity for arginine-recognizing proteases makes it indispensable in biochemical assays for drug development and protein characterization.

Properties

CAS No. |

36186-55-7 |

|---|---|

Molecular Formula |

C19H24N6O5S |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]-N-(4-nitrophenyl)pentanamide |

InChI |

InChI=1S/C19H24N6O5S/c1-13-4-10-16(11-5-13)31(29,30)24-17(3-2-12-22-19(20)21)18(26)23-14-6-8-15(9-7-14)25(27)28/h4-11,17,24H,2-3,12H2,1H3,(H,23,26)(H4,20,21,22)/t17-/m0/s1 |

InChI Key |

PSEZMMMPQYFCHI-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(alpha)-Tosylarginine-4-nitroanilide typically involves the protection of the arginine amino group with a tosyl group, followed by the coupling of the protected arginine with 4-nitroaniline. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and solvents like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N(alpha)-Tosylarginine-4-nitroanilide undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by proteolytic enzymes like trypsin, resulting in the cleavage of the peptide bond.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The tosyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using trypsin in a buffered solution.

Reduction: Using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: Using nucleophiles in the presence of a base to facilitate the substitution reaction.

Major Products Formed:

Hydrolysis: Produces arginine and 4-nitroaniline.

Reduction: Produces N(alpha)-Tosylarginine-4-aminoanilide.

Substitution: Produces various derivatives depending on the substituent used.

Scientific Research Applications

N(alpha)-Tosylarginine-4-nitroanilide has several applications in scientific research:

Biochemistry: Used as a substrate in enzymatic assays to study proteolytic activity and enzyme kinetics.

Medicine: Employed in diagnostic tests to measure trypsin activity in biological samples.

Chemistry: Utilized in the synthesis of peptides and as a model compound in studying peptide bond formation and cleavage.

Industry: Applied in the production of diagnostic kits and research reagents.

Mechanism of Action

The mechanism of action of N(alpha)-Tosylarginine-4-nitroanilide involves its interaction with proteolytic enzymes like trypsin. The enzyme recognizes the arginine residue and cleaves the peptide bond, releasing 4-nitroaniline. This cleavage can be monitored spectrophotometrically, as 4-nitroaniline absorbs light at a specific wavelength, allowing for quantitative measurement of enzyme activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares N(alpha)-Tosylarginine-4-nitroanilide with analogous nitroanilide derivatives, focusing on structural features, enzymatic targets, and applications.

Table 1: Key Properties of this compound and Analogues

Structural and Functional Differences

N-a-Benzoyl-L-arginine-4-nitroanilide hydrochloride

- Structural distinction : Replaces the tosyl group with a benzoyl moiety.

- Analytical methods for this compound emphasize HPLC and TLC for purity validation, suggesting differences in stability or impurity profiles compared to the tosyl variant .

Nalpha-Acetyl-L-lysine 4-nitroanilide hydrochloride

- Structural distinction : Substitutes arginine with lysine and uses an acetyl protecting group.

- Functional impact : Targets lysine-specific enzymes (e.g., lysyl endopeptidases) instead of arginine-specific proteases. This specificity is critical in proteomics for mapping lysine cleavage sites in proteins .

4-Nitrobenzylamine

- Structural distinction : A simpler aromatic amine lacking the peptide backbone.

- Functional impact : Primarily used as a synthetic intermediate rather than a protease substrate. Its minimal structure limits enzymatic specificity but facilitates cost-effective synthesis of nitroanilide derivatives .

Nω-Nitro-L-arginine methyl ester hydrochloride

- Structural distinction : Nitro group at the omega (Nω) position and a methyl ester.

- Functional impact : Acts as a nitric oxide synthase inhibitor rather than a substrate, highlighting how positional isomerism (Nω vs. Nα nitro groups) dictates biological activity .

2-Nitro-4-thiocyanatoaniline

- Structural distinction : Thiocyanate substituent adjacent to the nitro group.

- Functional impact : Used in tyrosinase inhibition assays due to its reactivity with copper-containing enzyme active sites, demonstrating divergent applications compared to peptide-nitroanilides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.